Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . It is used as a bronchodilator and may also act as a diuretic .
Ambuphylline is synthesized by the combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol) . A study on the thermal decomposition of Ambuphylline using thermogravimetry and differential scanning calorimetry showed that it exhibits two degradation steps that are clearly separated .
The molecular structure of Ambuphylline was shown in a study . The study used thermal analysis for characterization of drugs and substances of pharmaceutical interest since the properties such as stability, compatibility, polymorphism, and phase transitions can be evaluated .
The thermal decomposition of Ambuphylline was studied using thermogravimetry and differential scanning calorimetry . Under thermal decomposition, Ambuphylline exhibits two degradation steps that are clearly separated .
Ambuphylline has a molecular formula of C11H19N5O3 and a molecular weight of 269.30 g/mol . It appears as a crystalline, slightly yellowish-white powder . It is freely soluble in water .
Ambuphylline can be synthesized through various chemical methods, often involving the modification of existing xanthine structures. One common synthetic route includes the alkylation of theophylline or related compounds, which introduces functional groups that enhance its pharmacological activity.
The molecular structure of ambuphylline is characterized by its unique arrangement of atoms that contributes to its biological activity. The compound's molecular formula is C_12H_16N_4O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.
Ambuphylline undergoes various chemical reactions that can affect its stability and efficacy. Notably, thermal degradation studies have shown that ambuphylline can decompose under elevated temperatures.
Ambuphylline exerts its bronchodilatory effects primarily through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial tissues.
Ambuphylline exhibits several physical and chemical properties that are important for its formulation and use.
Ambuphylline is primarily used in clinical settings for managing respiratory diseases. Its applications include:
Ambuphylline is a xanthine derivative complex composed of theophylline and ethylenediamine in a precise 2:1 molecular ratio. This complex significantly enhances the aqueous solubility of theophylline, a naturally occurring methylxanthine found in tea leaves. The chemical name for Ambuphylline is 1,3-dimethyl-7H-purine-2,6-dione compound with 1,2-ethanediamine, with the molecular formula C₁₆H₂₄N₁₀O₄ and a molecular weight of 420.43 g/mol [3] [4]. In its pharmaceutical form, Ambuphylline typically exists as a dihydrate (C₁₆H₂₄N₁₀O₄ · 2H₂O), increasing the molecular weight to 456.46 g/mol [6].
The compound presents as a white or slightly yellowish crystalline powder with a characteristic slight ammoniacal odor and bitter taste [7]. Its structural configuration allows ethylenediamine to function as a molecular "spacer," disrupting theophylline's crystal lattice and thereby improving dissolution properties essential for pharmaceutical formulations [4]. Ambuphylline demonstrates pH-dependent solubility, being readily soluble in alkaline aqueous solutions (1g/5mL water) but insoluble in alcohol and ether solvents [7] [4]. Upon administration, the complex dissociates to release the pharmacologically active theophylline component [2] [3].
Table 1: Key Physicochemical Properties of Ambuphylline
Property | Specification |
---|---|
Chemical Formula | C₁₆H₂₄N₁₀O₄ |
Molecular Weight | 420.43 g/mol (anhydrous) |
Appearance | White to slightly yellow crystalline powder |
Odor | Slight ammoniacal odor |
Solubility in Water | 1g dissolves in 5mL (at 25°C) |
pKa | 8.8 (in aqueous solution) |
Partition Coefficient | Log P: -0.34 (predicted) |
Stability | Degrades upon exposure to CO₂ or acidic conditions |
The development of Ambuphylline traces its origins to early 20th century research on xanthine derivatives. The foundational compound, theophylline, was first isolated from tea leaves by German biologist Albrecht Kossel in 1888 [1] [10]. The chemical synthesis of theophylline was subsequently achieved by Emil Fischer and Lorenz Ach in 1895, followed by Wilhelm Traube's improved purine synthesis method in 1900 [10]. While theophylline demonstrated promising bronchodilatory effects as early as 1922, its clinical utility was limited by poor water solubility and erratic bioavailability [1] [8].
The pivotal innovation came with the discovery that complexing theophylline with ethylenediamine dramatically enhanced its solubility. This led to the development of aminophylline (theophylline ethylenediamine), which received FDA approval in 1940 [3]. Ambuphylline emerged as a specific formulation optimized for improved stability and reduced local irritation compared to earlier aminophylline preparations. Pharmaceutical development focused on optimizing the 2:1 stoichiometric ratio to balance solubility enhancement with stability during storage [6]. The sustained-release formulations developed in the 1970s represented another significant advancement, enabling more consistent therapeutic serum concentrations and reducing peak-related side effects [1] [10].
Table 2: Historical Milestones in Ambuphylline Development
Year | Development Milestone | Key Contributors |
---|---|---|
1888 | Isolation of theophylline from tea leaves | Albrecht Kossel |
1895 | First chemical synthesis of theophylline | Emil Fischer, Lorenz Ach |
1922 | Clinical documentation of theophylline's bronchodilatory effects | Samuel Hirsch |
1940 | FDA approval of aminophylline formulations | - |
1950s | Optimization of theophylline-ethylenediamine complexes | Various pharmaceutical firms |
1970s | Development of sustained-release formulations | Pharmaceutical researchers |
Ambuphylline is pharmacologically classified as a methylxanthine bronchodilator with additional anti-inflammatory properties. It belongs to the therapeutic category of respiratory smooth muscle relaxants [3]. The compound exerts its effects through multiple molecular mechanisms:
Regulatorily, Ambuphylline is classified as a prescription-only medication in most jurisdictions. In the United States, it carries an FDA-approved indication for treating reversible airway obstruction associated with asthma, chronic bronchitis, and emphysema [5]. It is listed as a Schedule H drug in countries adopting this classification, requiring medical supervision for use [5] [8]. The World Health Organization's ATC code for Ambuphylline is R03DA05, categorizing it under other drugs for obstructive airway diseases administered systemically [3]. Current clinical guidelines position Ambuphylline as an add-on therapy for severe asthma and COPD cases inadequately controlled by first-line inhaled corticosteroids and beta-agonists [2].
Table 3: Pharmacological Targets and Regulatory Status
Aspect | Classification |
---|---|
Primary Mechanism | PDE inhibition & adenosine receptor antagonism |
Therapeutic Category | Respiratory smooth muscle relaxants |
FDA Approval Status | Approved for asthma/COPD (1940) |
Prescription Requirement | Schedule H (US), POM (UK) |
WHO ATC Code | R03DA05 |
Pregnancy Category | Category C (US) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: